(S)-TERT-BUTYL 2-(((METHYLSULFONYL)OXY)METHYL)MORPHOLINE-4-CARBOXYLATE

Description

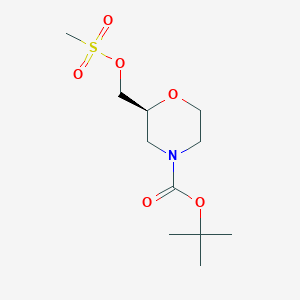

(S)-tert-Butyl 2-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate is a chiral morpholine derivative featuring a tert-butyl ester group at the 4-position and a methylsulfonyloxymethyl substituent at the 2-position of the morpholine ring. The methylsulfonyloxy (mesyloxy) group is a highly reactive leaving group, making this compound a valuable intermediate in nucleophilic substitution reactions, particularly in pharmaceutical synthesis or peptide coupling strategies. Its stereochemistry (S-configuration) is critical for enantioselective applications, such as asymmetric catalysis or the preparation of chiral building blocks for drug discovery .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-(methylsulfonyloxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6S/c1-11(2,3)18-10(13)12-5-6-16-9(7-12)8-17-19(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVBBUBQPDCXCJ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401137169 | |

| Record name | 1,1-Dimethylethyl (2S)-2-[[(methylsulfonyl)oxy]methyl]-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401137169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606139-90-6 | |

| Record name | 1,1-Dimethylethyl (2S)-2-[[(methylsulfonyl)oxy]methyl]-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606139-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-2-[[(methylsulfonyl)oxy]methyl]-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401137169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-TERT-BUTYL 2-(((METHYLSULFONYL)OXY)METHYL)MORPHOLINE-4-CARBOXYLATE typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as amino alcohols, aziridines, or epoxides.

Coupling and Cyclization: The amino alcohols undergo coupling reactions with α-haloacid chlorides, followed by cyclization to form the morpholine ring.

Functionalization: The morpholine ring is then functionalized with tert-butyl and methanesulfonyl groups under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-TERT-BUTYL 2-(((METHYLSULFONYL)OXY)METHYL)MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-TERT-BUTYL 2-(((METHYLSULFONYL)OXY)METHYL)MORPHOLINE-4-CARBOXYLATE has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: Researchers use this compound to study enzyme mechanisms and protein-ligand interactions.

Industrial Applications: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-TERT-BUTYL 2-(((METHYLSULFONYL)OXY)METHYL)MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also interact with cellular receptors and ion channels, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-tert-butyl 2-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate are best contextualized by comparing it to related morpholine and piperidine derivatives (Table 1).

Table 1: Key Properties of Comparable Compounds

*Estimated based on structural analogs.

Functional Group Reactivity

- Methylsulfonyloxy vs. Silyl Ether : The mesyloxy group in the target compound is a superior leaving group compared to the tert-butyldimethylsilyl (TBS) ether in the silyl-protected analog . This makes the target compound more reactive in SN2 reactions, whereas the TBS group is typically used for hydroxyl protection under mild conditions.

- Aminomethyl vs. Mesyloxy: The aminomethyl substituent in tert-butyl 2-(aminomethyl)morpholine-4-carboxylate confers nucleophilic reactivity, enabling peptide bond formation or metal coordination. In contrast, the mesyloxy group in the target compound facilitates elimination or substitution reactions.

- Ester Variations : The methyl ester in methyl (S)-4-BOC-morpholine-3-carboxylate is prone to hydrolysis under basic conditions, whereas the tert-butyl ester in the target compound offers greater stability, requiring strong acids (e.g., TFA) for cleavage.

Stereochemical and Structural Considerations

- Morpholine vs. Piperidine Rings : Morpholine derivatives (6-membered ring with one oxygen) exhibit distinct electronic and conformational properties compared to piperidine analogs (6-membered all-carbon ring). For example, the oxygen in morpholine increases polarity and hydrogen-bonding capacity, influencing solubility and biological activity .

- Chiral Centers : The (S)-configuration in the target compound and methyl (S)-4-BOC-morpholine-3-carboxylate highlights their utility in enantioselective synthesis, whereas racemic mixtures (e.g., rel- configurations in ) are less favored for asymmetric applications.

Research Findings and Trends

Recent studies emphasize the growing demand for chiral morpholine derivatives in kinase inhibitor development and PROTACs (proteolysis-targeting chimeras). The target compound’s mesyloxy group aligns with trends in covalent drug design, where transient leaving groups enable selective target engagement. By contrast, silyl-protected analogs remain niche in solid-phase peptide synthesis due to their hydrolytic stability.

Biological Activity

(S)-Tert-butyl 2-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate is a morpholine derivative that has garnered interest due to its potential biological activities. This compound features a morpholine ring, a tert-butyl group, and a methylsulfonyl group, which contribute to its chemical reactivity and biological interactions.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₂₁NO₆S

- Molecular Weight : 295.35 g/mol

- CAS Number : 503455-76-3

The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methylsulfonyl group can form covalent bonds with nucleophilic sites on enzymes, potentially leading to inhibition of enzymatic activity. Additionally, the morpholine ring may modulate receptor functions, influencing various biological pathways.

Antimicrobial Activity

Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain morpholine derivatives possess activity against Gram-positive and Gram-negative bacteria, fungi, and viruses. The specific biological assays conducted on this compound have not been extensively documented, but its structural analogs suggest potential efficacy.

Anticancer Properties

Compounds similar to this compound have been evaluated for their anticancer properties. For example, some morpholine derivatives have demonstrated cytotoxic effects on various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis or cell cycle arrest.

Case Studies

- Antiviral Activity : A study investigated the antiviral potential of morpholine derivatives against Tobacco Mosaic Virus (TMV), showing promising results with effective concentrations comparable to established antiviral agents .

- Antitumor Effects : A series of experiments were conducted on quinoxaline derivatives, which share structural similarities with morpholines. These studies reported impressive IC50 values in the low micromolar range against human cancer cell lines, indicating that modifications in the morpholine structure could lead to enhanced anticancer activity .

Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | Not specified | |

| Antiviral | TMV | EC50 287.1 mg/mL | |

| Antitumor | HCT116 | IC50 1.9 µg/mL | |

| MCF7 | IC50 2.3 µg/mL |

Research Applications

This compound has been utilized in various scientific research applications:

- Synthetic Chemistry : As a building block for synthesizing more complex molecules.

- Biochemical Assays : Employed as a probe to study enzyme mechanisms.

- Pharmaceutical Development : Investigated as an intermediate in the synthesis of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-TERT-BUTYL 2-(((METHYLSULFONYL)OXY)METHYL)MORPHOLINE-4-CARBOXYLATE with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliary-assisted strategies or asymmetric catalysis. For example, tert-butyl-protected morpholine derivatives are often synthesized via nucleophilic substitution or Mitsunobu reactions. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) should be optimized to minimize racemization. Purification via chiral column chromatography or recrystallization can enhance enantiomeric excess (ee). Monitoring ee requires chiral HPLC or polarimetry .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm stereochemistry and functional groups.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves absolute configuration. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula .

Q. What experimental conditions are critical for maintaining stability during storage?

- Methodological Answer : Stability studies under varying temperatures, humidity, and light exposure are essential. Use accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Store in airtight containers under inert gas (N/Ar) at -20°C to prevent hydrolysis of the sulfonate ester group. FTIR can track degradation products like sulfonic acids .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, Mulliken charges) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .

- Molecular Docking : Dock the compound into target proteins (e.g., enzymes) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability. Cross-reference with experimental IC values from enzyme inhibition assays .

Q. What strategies resolve contradictions between experimental data and computational predictions?

- Methodological Answer : Triangulate data using:

- Experimental Validation : Repeat assays under controlled conditions (e.g., kinetic studies for reaction mechanisms).

- Model Refinement : Adjust computational parameters (e.g., solvent models in DFT) or re-parameterize force fields.

- Meta-Analysis : Compare results across diverse datasets (e.g., receptor-response profiles) to identify outliers. Divergent clusters in computational models often arise from methodological assumptions (e.g., single vs. multi-receptor frameworks) .

Q. How can this compound be functionalized for application in drug delivery systems?

- Methodological Answer :

- Prodrug Design : Modify the sulfonate ester group for pH-sensitive release. For example, conjugate with polyethylene glycol (PEG) via carbodiimide chemistry.

- In Vitro Release Studies : Use dialysis membranes in PBS buffers (pH 5.0–7.4) with LC-MS quantification.

- Cytotoxicity Screening : Test functionalized derivatives on cell lines (e.g., HEK293) using MTT assays. Correlate release kinetics with efficacy .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.